Fmoc-Gly-OH-2-13C,15N
Description
Foundational Role of Fmoc-Gly-OH-2-13C,15N as an Isotopically Enriched Building Block
Fmoc-Gly-OH-2-¹³C,¹⁵N serves as a fundamental building block in the chemical synthesis of peptides. musechem.com The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a protecting group for the amino terminus of the glycine (B1666218), which is crucial for the stepwise and controlled assembly of amino acids into a peptide chain during solid-phase peptide synthesis (SPPS). medsci.orgpeptide.com
The true power of this compound lies in its dual isotopic labeling. The presence of both ¹³C at the alpha-carbon and ¹⁵N in the amide backbone provides a distinct mass shift and unique NMR properties. musechem.com This dual labeling makes it an invaluable tool for a variety of advanced research applications:
Peptide Synthesis and Structural Analysis: When Fmoc-Gly-OH-2-¹³C,¹⁵N is incorporated into a synthetic peptide, the labeled glycine residue can be selectively monitored. This is particularly useful in solid-state NMR studies of peptides, where it can provide information about the local conformation and dynamics of the peptide backbone. nih.gov For instance, researchers have used ¹³C and ¹⁵N labeled amino acids to study the structure of the Alzheimer's β-amyloid peptide during its synthesis on a solid support, revealing insights into protein misfolding. nih.gov
Biomolecular NMR: In NMR spectroscopy, the presence of adjacent ¹³C and ¹⁵N labels enables specific types of experiments that can reveal detailed structural and dynamic information. sigmaaldrich.comresearchgate.net These labels can help in assigning NMR signals and in studying the interactions of the peptide with other molecules. The use of labeled amino acids is essential for extending the size limits of proteins that can be studied by NMR. nmr-bio.com
Mass Spectrometry-Based Proteomics: Peptides synthesized with Fmoc-Gly-OH-2-¹³C,¹⁵N can be used as internal standards for the absolute quantification of proteins by mass spectrometry. acs.org The known concentration of the heavy-labeled synthetic peptide allows for the precise determination of the amount of the corresponding unlabeled peptide in a complex biological sample.
The strategic incorporation of Fmoc-Gly-OH-2-¹³C,¹⁵N into peptides provides a level of precision and detail that is essential for advancing our understanding of protein structure, function, and regulation.
Compound Data Table
| Compound Name |
| This compound |
| Glycine |
| Deuterium |
| Carbon-13 |
| Nitrogen-15 |
| Fmoc-Gly-OH |
| Alzheimer's β-amyloid peptide |
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 285978-12-3 | sigmaaldrich.com |
| Molecular Formula | C₁₆[¹³C]H₁₅[¹⁵N]O₄ | medchemexpress.com |
| Molecular Weight | 299.29 g/mol | sigmaaldrich.com |
| Melting Point | 174-175 °C | sigmaaldrich.com |
| Isotopic Purity | 99 atom % ¹³C, 98 atom % ¹⁵N | sigmaaldrich.com |
| Appearance | White to off-white solid | medchemexpress.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,18+1 |
InChI Key |
NDKDFTQNXLHCGO-PHHLUUBBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13CH2]C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc Gly Oh 2 13c,15n and Derived Bioconjugates
Strategies for the Isotopic Enrichment of Glycine (B1666218) Precursors (e.g., Glycine-[2-13C,15N])
The synthesis of Fmoc-Gly-OH-2-13C,15N begins with the preparation of the isotopically enriched glycine precursor, Glycine-[2-13C,15N]. medchemexpress.com Various chemical and enzymatic methods are employed to achieve high isotopic purity, often exceeding 98%.
One common chemical approach is the Strecker synthesis. This method utilizes simple, commercially available, and highly enriched starting materials. For instance, the synthesis can start from isotopically labeled potassium cyanide ([13C]KCN) and ammonium (B1175870) chloride ([15N]NH4Cl). nih.gov These are reacted with formaldehyde (B43269) (HCHO) to produce the doubly labeled aminoacetonitrile, which is then hydrolyzed to yield Glycine-[2-13C,15N]. nih.gov
Another strategy involves the use of labeled intermediates that can be converted to glycine. For example, labeled formaldehyde can be used in reactions to build the glycine backbone with the desired isotopes. nih.gov The purity of the final labeled glycine is critical and is typically verified using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Starting Materials | Synthetic Method | Product | Isotopic Purity |
| [13C]KCN, [15N]NH4Cl, HCHO | Strecker Synthesis | Glycine-[2-13C,15N] | >98% |
| Labeled Formaldehyde | Multi-step chemical synthesis | Glycine-[2-13C,15N] | >98% |
| Enzymatic Precursors | Biocatalytic conversion | Glycine-[2-13C,15N] | >98% |
Fmoc-Protection Chemistry for Isotope-Labeled Glycine Derivatives
Once the isotopically enriched glycine is obtained, the next step is the protection of its amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This protection is essential for its use in solid-phase peptide synthesis (SPPS), preventing unwanted reactions at the N-terminus during peptide chain elongation. silantes.com
Fmoc Chloride Mediated Synthesis Protocols
A widely used method for Fmoc protection involves the use of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). acs.org The synthesis is typically carried out by dissolving the labeled glycine in a basic aqueous solution, such as 10% sodium carbonate, often mixed with an organic solvent like dioxane. Fmoc-Cl is then added dropwise to the cooled solution while maintaining a basic pH to facilitate the reaction. acs.org
The reaction proceeds as follows: Glycine-[2-13C,15N] + Fmoc-Cl → this compound + HCl
This method is a modification of the classical Schotten-Baumann reaction, adapted for amino acid protection.
Optimization of Reaction Conditions and Reagent Selection for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, pH, and the choice of reagents.
Temperature: The reaction is typically initiated at a low temperature (0–5 °C) to control the exothermic nature of the reaction and to minimize potential side reactions. It is then allowed to proceed at room temperature for several hours.
pH: Maintaining a basic pH (around 8-9) is essential for the reaction to proceed efficiently, as it ensures the amino group of glycine is deprotonated and nucleophilic.
Reagent Selection: While Fmoc-Cl is effective, an alternative reagent, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), can also be used. Fmoc-OSu is often preferred as it can lead to fewer side reactions and is easier to handle, although the reaction conditions are similar.
Purification: After the reaction, the product is typically purified by extraction and crystallization. More advanced purification techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or flash chromatography can be employed to achieve purity levels greater than 99%. The final product's identity and isotopic enrichment are confirmed by mass spectrometry and NMR. sigmaaldrich.com
| Parameter | Condition | Rationale |
| Temperature | 0–5 °C initially, then room temperature | Controls exothermicity, minimizes side reactions |
| pH | 8–9 | Ensures deprotonated, nucleophilic amino group |
| Reagent | Fmoc-Cl or Fmoc-OSu | Fmoc-OSu may offer better control and fewer side reactions |
| Purification | RP-HPLC, Flash Chromatography | Achieves high purity (>99%) |
Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound
This compound is a valuable building block in SPPS, a method that allows for the stepwise construction of peptides on a solid support. silantes.comspringernature.com This technique is instrumental in creating custom peptides for a wide range of research applications, including proteomics, metabolic studies, and drug development. silantes.com
Considerations for Efficient Isotopic Amino Acid Incorporation
The efficient incorporation of expensive isotopically labeled amino acids is a primary concern in SPPS to avoid waste.
Coupling Reagents: The choice of coupling reagent is critical. Strong activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used to ensure high coupling efficiency and minimize the need for excess labeled amino acid. universiteitleiden.nl Using HATU can double the peptide yield compared to other reagents like PyBOP or HBTU and can eliminate the need for double coupling cycles. universiteitleiden.nl
Molar Excess: To drive the coupling reaction to completion, a molar excess of the activated amino acid is typically used. However, with expensive labeled compounds, this excess is often minimized. Optimized protocols may use as little as a 1.5 to 3-fold excess of the labeled amino acid. universiteitleiden.nlscispace.com
Reaction Time and Monitoring: Allowing sufficient reaction time is crucial for complete incorporation. The progress of the coupling reaction can be monitored using colorimetric tests like the ninhydrin (B49086) test, which detects free amines on the resin. acs.org
| Factor | Strategy | Benefit |
| Coupling Reagent | Use of strong activators like HATU | Increases coupling efficiency, reduces need for excess labeled amino acid universiteitleiden.nl |
| Molar Excess | Optimized to 1.5-3 equivalents | Conserves expensive labeled material universiteitleiden.nlscispace.com |
| Monitoring | Colorimetric tests (e.g., ninhydrin) | Ensures complete incorporation before proceeding acs.org |
Methodological Approaches for Minimizing Peptide Aggregation During Synthesis
Peptide aggregation on the solid support during SPPS is a common problem, particularly for hydrophobic sequences, which can lead to incomplete reactions and low yields. nih.govacs.org Glycine itself can contribute to β-sheet formation and subsequent aggregation. nih.gov
In Situ Neutralization: This technique minimizes the time the deprotected N-terminus of the growing peptide chain exists as a free amine, which is prone to aggregation. peptide.com By adding the activated amino acid and the neutralization base (like DIEA) simultaneously, the coupling reaction can proceed immediately, reducing the window for aggregation. nih.govpeptide.com
Backbone Protection: The introduction of backbone-protecting groups can disrupt interchain hydrogen bonding, which is a primary cause of aggregation. nih.gov For glycine-containing sequences, derivatives like Fmoc-Gly-(Dmb)Gly-OH or Fmoc-Gly-(Hmb)Gly-OH can be used. sigmaaldrich.com These dipeptides introduce a temporary modification that improves solubility and synthesis efficiency. sigmaaldrich.com
"Difficult Sequence" Strategies: For sequences known to be prone to aggregation, various strategies have been developed. These include the use of pseudoprolines, which introduce a kink in the peptide backbone, and the incorporation of "synthesis tags" like a C-terminal arginine sequence to improve solubility. nih.govnih.gov The choice of solvent can also play a role; for example, using a mixture of DMSO and NMP can help to disrupt aggregation. universiteitleiden.nl
| Approach | Description | Application |
| In Situ Neutralization | Simultaneous addition of activated amino acid and neutralization base. peptide.com | General strategy to reduce aggregation by minimizing the neutral peptide-resin state. peptide.com |
| Backbone Protection | Use of dipeptides like Fmoc-Gly-(Dmb)Gly-OH to disrupt interchain hydrogen bonding. sigmaaldrich.com | Particularly useful for Gly-Gly motifs and other aggregation-prone sequences. sigmaaldrich.com |
| Pseudoproline Dipeptides | Introduction of building blocks that create a kink in the peptide backbone. nih.gov | Effective for breaking up secondary structures that lead to aggregation. |
| Synthesis Tags | Attaching a solubilizing sequence, such as a poly-arginine tag, to the C-terminus. acs.orgnih.gov | Improves the solubility of the growing peptide chain on the resin. |
| Solvent Modification | Using solvent mixtures like DMSO/NMP. universiteitleiden.nl | Can help to solvate the peptide chain more effectively and prevent aggregation. |
Advanced Purification Techniques for Labeled Peptides and Oligomers
The purification of isotopically labeled peptides and oligomers, such as those derived from this compound, is a critical step to ensure the high purity required for structural and functional studies. While traditional methods like selective precipitation and ion-exchange chromatography have been used, they often result in low yields. vt.edu Modern techniques, particularly high-performance liquid chromatography (HPLC), have significantly improved purification outcomes. vt.edu
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for peptide purification. vt.edu It utilizes columns with silica-based packing materials, with C18 columns being the most common for hydrophilic peptides. vt.edu For more hydrophobic peptides, C4 or diphenyl columns are often recommended. vt.edu The choice of solvent is also crucial, with acetonitrile (B52724) being favored due to its low viscosity, low UV absorbance at 214 nm (the wavelength used to detect peptide bonds), and high volatility. vt.edu
However, HPLC has limitations, including potentially low yields for very hydrophilic peptides and the risk of acetonitrile-induced denaturation or insolubility of some polypeptides. vt.edu To overcome these challenges, researchers have developed optimized protocols. For instance, a robust method for expressing and isolating high-purity recombinant peptides of about 20 amino acids involves using a maltose-binding protein (MBP)-fusion system in E. coli. nih.gov This approach allows for cost-effective isotopic labeling and minimizes proteolytic degradation. nih.gov The purification process often involves affinity chromatography followed by RP-HPLC. nih.gov
Affinity Chromatography
Affinity chromatography is another powerful technique, especially for purifying fusion proteins. This method exploits specific binding interactions. For example, Glutathione (B108866) S-transferase (GST)-tagged fusion proteins can be purified using glutathione beads. vt.edu Similarly, His-tagged proteins can be purified using nickel-nitrilotriacetic acid (Ni-NTA) chromatography. nih.gov These affinity-based methods are often used as an initial purification step before a final polishing step with RP-HPLC.
Purification of Labeled DNA Oligomers
For isotopically labeled DNA oligomers, a common strategy involves polymerase chain reaction (PCR) using uniformly ¹³C/¹⁵N-labeled dNTP precursors. nih.gov The resulting labeled DNA duplex is then purified, often involving restriction digestion to release the target sequence. nih.gov This method has been shown to yield the desired labeled duplex with a 30% yield after 24 cycles of PCR followed by purification. nih.govresearchgate.net
Table 1: Advanced Purification Techniques
| Technique | Principle | Common Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purification of hydrophilic and hydrophobic peptides. vt.edu | High resolution and yield. vt.edu | Potential for denaturation of some peptides. vt.edu |
| Affinity Chromatography | Specific binding between a protein tag and a ligand. | Purification of fusion proteins (e.g., GST-tagged, His-tagged). vt.edunih.gov | High specificity and purity. | Can be expensive and requires a specific tag. |
| PCR-based Purification | Amplification and subsequent isolation of a target DNA sequence. | Production of uniformly ¹³C/¹⁵N-labeled DNA oligomers. nih.gov | Allows for specific labeling of DNA. nih.gov | Can be complex and yield may vary. nih.govresearchgate.net |
Methodologies for Assessing Isotopic Purity and Compound Validation
Ensuring the isotopic purity and validating the chemical identity of labeled compounds like this compound are paramount for the accuracy of subsequent experiments. Several analytical techniques are employed for this purpose, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy being the most prominent.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for determining isotopic incorporation and purity. High-resolution mass spectrometry (HRMS) techniques, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS), provide extremely low detection limits and high resolution, allowing for the untargeted analysis of complex mixtures and the accurate assignment of molecular formulas to isotopically enriched compounds. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is frequently used to identify and quantify peptide impurities. sci-hub.box For precise quantification, isotope dilution mass spectrometry (IDMS) is often the method of choice. sci-hub.box This technique involves adding a known amount of an isotopically labeled internal standard to the sample, enabling accurate determination of the analyte's concentration. chromatographyonline.com Gas chromatography-isotope dilution infrared spectrometry (GC-IDIR) has also emerged as a primary method for peptide purity analysis, offering results traceable to the International System of Units (SI). chromatographyonline.com
A specific method for estimating the metabolic incorporation of heavy isotopes involves digesting the labeled protein with trypsin and analyzing the resulting peptide mixture by MALDI-TOF mass spectrometry. loewenlabs.com By comparing the observed ion distribution of a peptide with simulated distributions for various levels of isotope incorporation, the labeling efficiency can be accurately determined. loewenlabs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information at the atomic level. For isotopically labeled samples, NMR can reveal atom-specific interactions and conformational changes. creative-proteomics.com Techniques like ¹³C and ¹⁵N NMR are invaluable for studying protein structure, dynamics, and interactions. creative-proteomics.com
For complex mixtures, two-dimensional NMR experiments like INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can be used to trace the carbon skeleton of molecules, which is particularly powerful with ¹³C-labeled compounds. acs.org This allows for the unambiguous identification of major products in a reaction mixture. acs.org The combination of MS and NMR provides a comprehensive validation of isotopically labeled compounds, ensuring both correct mass and structural integrity. nih.gov
Table 2: Methodologies for Isotopic Purity Assessment and Validation
| Technique | Principle | Information Gained | Key Features |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy. | Precise molecular formula determination and isotopic enrichment. nih.gov | High resolution and sensitivity. nih.gov |
| Isotope Dilution Mass Spectrometry (IDMS) | Uses an isotopically labeled internal standard for quantification. | Accurate quantification of the labeled compound. sci-hub.boxchromatographyonline.com | Considered a primary ratio method. sci-hub.box |
| MALDI-TOF MS | Measures the time-of-flight of ions generated by laser desorption. | Estimation of isotopic incorporation in proteins and peptides. loewenlabs.com | Particularly useful for single amino acid labeling. loewenlabs.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the interaction of nuclear spins with a magnetic field. | Detailed structural information and conformational dynamics. creative-proteomics.com | Provides atom-specific information. creative-proteomics.com |
| 2D NMR (e.g., INADEQUATE) | Correlates nuclear spins to reveal connectivity. | Traces the carbon skeleton of molecules. acs.org | Powerful for structure elucidation of labeled compounds. acs.org |
Advanced Spectroscopic Characterization of Biomolecules Incorporating Fmoc Gly Oh 2 13c,15n
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy
Fmoc-Gly-OH-2-13C,15N is extensively used in the solid-phase synthesis of peptides intended for NMR studies. The introduction of ¹³C at the alpha-carbon and ¹⁵N in the amide group of a specific glycine (B1666218) residue allows researchers to track this position within a complex biomolecular system. isotope.com This site-specific labeling is invaluable for overcoming the inherent challenges of resolution and sensitivity in the NMR analysis of large biomolecules. The unique nuclear spin properties of ¹³C and ¹⁵N enable a variety of specialized NMR experiments that are not feasible with unlabeled molecules. springernature.com
Enhancement of Sensitivity and Resolution in Isotope-Labeled Peptide and Protein NMR
A primary challenge in the NMR spectroscopy of large proteins and peptides is the sheer number of signals, which leads to significant spectral overlap and broad lines, complicating analysis. utoronto.cauzh.ch The incorporation of this compound helps to alleviate these issues. The isotopic labels provide a means to enhance both the sensitivity and resolution of NMR spectra.
By selectively labeling a single glycine residue, its signals are distinguished from the plethora of other resonances in the molecule, effectively simplifying complex spectra. Furthermore, specialized NMR pulse sequences, known as heteronuclear experiments, can be employed to specifically detect the signals from the ¹³C and ¹⁵N nuclei. These experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC), offer superior resolution and sensitivity compared to conventional proton-detected NMR. utoronto.cautoronto.ca The reduced complexity and increased signal dispersion in these multi-dimensional spectra are crucial for the unambiguous assignment of resonances, a prerequisite for detailed structural and dynamic studies. utoronto.ca
| NMR Technique | Advantage of Isotope Labeling | Impact on Peptide/Protein Studies |
| Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMQC) | Spreads signals over multiple dimensions based on ¹³C and ¹⁵N chemical shifts. | Reduces spectral overlap, allowing for the resolution and assignment of individual atomic signals in large biomolecules. utoronto.ca |
| Transverse Relaxation-Optimized Spectroscopy (TROSY) | Mitigates the effects of rapid signal decay (relaxation) in large molecules. | Significantly improves resolution and sensitivity for proteins with high molecular weights, extending the size limit of molecules amenable to NMR analysis. utoronto.ca |
| Isotope-Filtered Experiments | Selectively observes signals only from protons attached to ¹³C or ¹⁵N. | Simplifies complex spectra by filtering out signals from unlabeled parts of the molecule, aiding in the study of specific sites or interactions. |
Elucidation of ¹³C and ¹⁵N Chemical Shifts for Structural Analysis
The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is, in turn, dictated by the three-dimensional structure of the molecule. By incorporating this compound, the ¹³C and ¹⁵N chemical shifts of the labeled glycine residue can be precisely measured. These chemical shifts serve as powerful constraints for determining the secondary and tertiary structure of peptides and proteins. nih.gov
For instance, the ¹³Cα chemical shift is a reliable indicator of the protein backbone's secondary structure. Deviations from random coil chemical shift values can indicate whether a residue is part of an α-helix or a β-sheet. Similarly, ¹⁵N chemical shifts are sensitive to hydrogen bonding, providing information about the formation of stable secondary structural elements. meihonglab.com The ability to obtain these specific chemical shifts through isotopic labeling provides foundational data for computational structure prediction and refinement. nih.gov
| Isotope | Typical Chemical Shift Application | Information Gained |
| ¹³C (at Cα) | Secondary Structure Identification | Deviations from random coil values indicate α-helical or β-sheet conformations. |
| ¹⁵N (amide) | Hydrogen Bond Detection | Changes in the ¹⁵N chemical shift can signify the involvement of the amide proton in a hydrogen bond, stabilizing the structure. |
| ¹³C & ¹⁵N | Overall Fold Validation | The complete set of assigned chemical shifts provides a "fingerprint" of the protein's folded state, which can be compared against structural models. nih.govmeihonglab.com |
Investigations into Protein and Peptide Dynamics
Proteins are not static entities; their functions are intrinsically linked to their dynamic motions, which span a wide range of timescales. Isotopic labeling with reagents like this compound provides an indispensable tool for probing these dynamics at an atomic level. springernature.com NMR relaxation experiments, which measure the rates at which nuclear spins return to equilibrium, can be performed on the ¹³C and ¹⁵N nuclei. These relaxation parameters are directly related to the motion of the labeled glycine residue, offering insights into the flexibility and conformational changes of the protein backbone. researchgate.net
Understanding how proteins interact with other molecules (ligands) is fundamental to biology and drug discovery. nih.gov When a peptide labeled with this compound binds to a ligand, changes in the local chemical environment and dynamics of the labeled glycine residue can be observed. NMR techniques can detect distinct shifts in the chemical resonances of the ¹³C and ¹⁵N nuclei upon ligand binding, providing information about the binding interface and the conformational changes that may occur. nih.gov Furthermore, by analyzing changes in NMR relaxation parameters, it is possible to characterize the dynamics of the interaction, distinguishing between static and more dynamic binding events.
The process by which a polypeptide chain folds into its unique three-dimensional structure is a complex process that can involve transient intermediate states. nih.gov Site-specific isotopic labeling allows researchers to monitor the folding process from the perspective of a single residue. By introducing this compound into a protein, the appearance and disappearance of NMR signals corresponding to unfolded, intermediate, and folded states of that specific glycine can be tracked over time. This provides crucial experimental data to validate computational models of protein folding and to characterize the structure and stability of short-lived folding intermediates.
Enzymes accelerate biochemical reactions with remarkable specificity, and understanding their catalytic mechanisms is a central goal of biochemistry. ubc.ca Incorporating an isotopically labeled amino acid at or near the active site of an enzyme can provide profound insights into the catalytic process. By using this compound, researchers can monitor changes in the chemical environment and dynamics of the labeled glycine residue as the enzyme proceeds through its catalytic cycle. This can help to identify key catalytic residues, detect the formation of transient enzyme-substrate intermediates, and elucidate the conformational changes that accompany catalysis. researchgate.net
Site-Specific Molecular Dynamics Analysis (e.g., utilizing ²H-¹³C MAS NMR approaches)
The incorporation of isotopically labeled glycine residues into biomolecules provides a powerful probe for investigating site-specific molecular dynamics using solid-state Nuclear Magnetic Resonance (ssNMR). acs.orgresearchgate.net Anisotropic spin interactions, such as dipolar coupling and chemical shift anisotropy (CSA), are dependent on the orientation of the molecule within the magnetic field and are averaged by molecular motion. acs.org Techniques like Magic-Angle Spinning (MAS) are used to obtain high-resolution spectra, but they also average away this valuable dynamic information. acs.org To counteract this, recoupling methods are employed to selectively reintroduce these interactions, allowing for the precise measurement of molecular motions at specific sites. acs.orguic.edu
The study of dynamics often involves combining multiple isotopic labels. For instance, deuteration (²H) of the peptide backbone or sidechains in conjunction with ¹³C labeling at the glycine alpha-carbon allows for the application of ²H-¹³C MAS NMR experiments. High-resolution solid-state ²H MAS NMR studies on fully deuterated glycine have shown that the spectral lineshapes are highly sensitive to the reorientational jump frequency of functional groups. researchgate.net By analyzing spinning sideband patterns, it's possible to quantify the rate of motion, such as the reorientation of the amino group, which can differ between polymorphic forms of the molecule. researchgate.net These simulations reveal significant broadening of the NMR signal in the intermediate motion regime, highlighting the sensitivity of the technique to motions on the microsecond to millisecond timescale. researchgate.net Applying these principles to peptides containing a 2-¹³C,¹⁵N-Gly residue, often complemented by deuteration, enables researchers to characterize the amplitude and frequency of local backbone and side-chain motions, providing critical data for understanding protein function and stability.
Advancements in Solid-State NMR Utilizing Fmoc-Gly-OH-2-¹³C,¹⁵N Derived Peptides
The use of peptides derived from Fmoc-Gly-OH-2-¹³C,¹⁵N and other isotopically labeled precursors has been integral to several key advancements in solid-state NMR that overcome previous limitations in sensitivity and spectral complexity. amazonaws.compnas.org
One of the most significant advancements is Dynamic Nuclear Polarization (DNP). DNP enhances the sensitivity of ssNMR experiments by orders of magnitude by transferring the high polarization of electron spins to the surrounding nuclear spins using microwave irradiation. amazonaws.com This dramatic increase in signal-to-noise ratio allows for the study of much larger and more complex biological systems, such as membrane proteins and amyloid fibrils, in shorter experimental times. amazonaws.comnih.gov The technique has been successfully demonstrated on samples containing [¹³C, ¹⁵N]glycine, achieving substantial signal enhancements and enabling the acquisition of high-quality correlation spectra that would otherwise be impractical. amazonaws.com
Another powerful strategy is segmental isotopic labeling, which addresses the challenge of spectral overlap in large proteins. pnas.orgnih.gov In this approach, only a specific segment of the protein is synthesized using isotopically labeled amino acids, while the rest of the protein remains unlabeled. pnas.org This drastically simplifies the resulting NMR spectrum. For a protein containing 23 glycine residues, a uniformly labeled sample produces a highly congested spectrum; in contrast, a segmentally labeled version containing only one labeled glycine yields a single, well-resolved peak. pnas.org This spectral simplification is critical for unambiguous resonance assignment and the measurement of structural restraints. Combining segmental labeling with DNP provides both the spectral resolution needed for large systems and the sensitivity required to detect long-range interactions, marking a major step forward in the structural analysis of complex biomolecules. pnas.org
| NMR Advancement | Principle | Application with ¹³C,¹⁵N-Glycine Labeled Peptides |
| Dynamic Nuclear Polarization (DNP) | Polarization transfer from electrons to nuclei via microwave irradiation to boost signal intensity. amazonaws.com | Enables study of low-concentration or large biomolecular assemblies; significantly reduces experiment time for ¹³C and ¹⁵N correlation spectra. amazonaws.com |
| Segmental Isotopic Labeling | Only a specific portion of a protein is isotopically enriched, reducing spectral complexity. pnas.org | Allows for unambiguous assignment and structural analysis of specific domains within a large protein by isolating signals from the labeled glycine. pnas.org |
| Advanced Recoupling Techniques (e.g., REDOR) | Reintroduces specific dipolar couplings under Magic-Angle Spinning to measure internuclear distances. acs.orguic.edu | Provides precise distance measurements between the ¹⁵N and ¹³C nuclei within the glycine residue or to other labeled sites, defining local conformation. acs.org |
Applications in Mass Spectrometry (MS)
Mass spectrometry is a primary analytical technique that benefits immensely from the use of stable isotope-labeled compounds like Fmoc-Gly-OH-2-¹³C,¹⁵N. researchgate.netplos.org The predictable mass shift introduced by the ¹³C and ¹⁵N isotopes allows peptides containing this residue to be used as ideal internal standards for highly accurate and precise quantification. acs.orggoogle.com
Quantitative Proteomics and Absolute Peptide Quantification
In the field of quantitative proteomics, stable isotope labeling is a fundamental approach for determining the relative or absolute abundance of proteins in complex samples. acs.orgresearchgate.net Peptides synthesized using Fmoc-Gly-OH-2-¹³C,¹⁵N serve as "heavy" standards that are chemically identical to their natural "light" counterparts but are easily distinguished by their mass-to-charge (m/z) ratio in a mass spectrometer. researchgate.net
The general workflow involves spiking a known quantity of the heavy-labeled synthetic peptide into a biological sample (e.g., a cell lysate digest). The sample is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net The light (endogenous) and heavy (standard) peptides co-elute from the chromatography column but appear as a pair of peaks separated by a specific mass difference in the mass spectrum. The absolute quantity of the endogenous peptide can be determined by comparing the intensity or area of its mass spectral peak to that of the known amount of the added heavy standard. researchgate.net This method, often referred to as Absolute Quantification (AQUA), provides a precise measurement of protein expression levels, which is critical for biomarker discovery and understanding disease states. acs.org
| Isotope | Natural Abundance | Mass (amu) | Labeled Isotope | Mass (amu) | Mass Shift (Da) |
| Carbon | ¹²C | 12.0000 | ¹³C | 13.0034 | +1.0034 |
| Nitrogen | ¹⁴N | 14.0031 | ¹⁵N | 15.0001 | +0.9970 |
| Total Shift for 2-¹³C,¹⁵N-Gly | +2.0004 |
Isotopic Tracing and Detection in Complex Biological Matrices
The dual ¹³C and ¹⁵N labels in glycine are exceptionally useful for isotopic tracing studies, which aim to follow the metabolic fate of molecules within a biological system. researchgate.netplos.org By introducing ¹³C,¹⁵N-glycine into a system, such as a soil microbiome or cell culture, researchers can track the incorporation of the carbon and nitrogen atoms into newly synthesized molecules. researchgate.netplos.org
Compound-specific stable isotope analysis using techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) can determine the ¹³C and ¹⁵N enrichment in downstream metabolites, such as other amino acids. researchgate.netresearchgate.net This provides detailed information on metabolic pathways. For example, studies in soil microbiology have used ¹³C,¹⁵N-glycine to determine whether microorganisms take up the amino acid intact or if it is first broken down (mineralized) into inorganic forms. plos.org A strong correlation between ¹³C and ¹⁵N enrichment in the microbial biomass indicates the direct uptake of the intact glycine molecule. plos.org This approach provides previously unattainable insights into nutrient cycling in complex ecosystems. researchgate.net
| Study Focus | Matrix | Key Finding with ¹³C,¹⁵N-Glycine | Analytical Method |
| Nitrogen Cycling | Soil | Traced the flow of N and C from glycine into de novo synthesized amino acids, revealing different assimilation rates for N and C. researchgate.net | GC-C-IRMS |
| Microbial Uptake | Agricultural Soil | Determined that the presence of inorganic nitrogen fertilizer reduced the direct uptake of intact glycine by soil microorganisms. plos.org | GC-MS |
| Metabolic Pathways | Fungal Symbionts | Showed that both ¹³C and ¹⁵N were assimilated by a fungus and transferred to an orchid, demonstrating a fungus-dependent pathway for organic nitrogen acquisition. 14.139.185 | Isotope Analysis |
Applications in Cellular Biology and Metabolic Research
Implementation in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely adopted technique in quantitative proteomics for identifying and quantifying relative changes in protein abundance across multiple samples. nih.govnih.govwikipedia.org The core principle of SILAC involves metabolically labeling the entire proteome of living cells. sigmaaldrich.com This is achieved by growing one cell population in a "light" medium containing natural amino acids, while another population is cultured in a "heavy" medium supplemented with stable isotope-labeled amino acids, such as Glycine-2-¹³C,¹⁵N (derived from its Fmoc-protected precursor). wikipedia.orgsigmaaldrich.com
After a sufficient number of cell divisions (typically at least five), the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. nih.gov Since the labeled and unlabeled amino acids are chemically identical, their incorporation does not affect cellular processes like growth rate or morphology. nih.govsigmaaldrich.com Following experimental treatment, the cell populations are combined, and the proteins are extracted and digested into peptides. sigmaaldrich.com
When analyzed by mass spectrometry, each peptide containing the labeled amino acid appears as a pair of signals separated by a specific mass difference corresponding to the incorporated isotopes. wikipedia.org The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the protein in the two cell populations. wikipedia.org This allows for highly accurate quantification of changes in protein expression resulting from various stimuli, genetic modifications, or disease states. nih.govsigmaaldrich.com While SILAC commonly employs labeled arginine and lysine (B10760008), the inclusion of labeled glycine (B1666218) can provide additional quantitative data, especially for proteins with low frequencies of arginine and lysine residues. researchgate.net
| SILAC Principle | Role of Labeled Glycine | Key Outcome |
|---|---|---|
| Metabolic incorporation of stable isotope-labeled amino acids into proteins in living cells. sigmaaldrich.com | Serves as the "heavy" amino acid tracer, incorporated into the entire proteome. | Accurate relative quantification of protein expression between different cell populations. nih.gov |
| Comparison of two cell populations: one grown in "light" media, the other in "heavy" media. wikipedia.org | Creates a mass shift in glycine-containing peptides, distinguishable by mass spectrometry. | Identification of up-regulated or down-regulated proteins in response to specific treatments or conditions. nih.gov |
| Mixing of cell populations prior to sample processing. sigmaaldrich.com | Acts as an internal standard, minimizing experimental variation and enhancing reproducibility. sigmaaldrich.com | High-throughput analysis of proteome dynamics, including protein-protein interactions and post-translational modifications. nih.gov |
Advanced Metabolic Flux Analysis (MFA) with ¹³C/¹⁵N Co-labeling Strategies
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. sci-hub.senih.gov The use of ¹³C and ¹⁵N co-labeling tracers, such as Glycine-2-¹³C,¹⁵N, has enabled a more sophisticated approach known as ¹³C¹⁵N-MFA. This method allows for the simultaneous tracking of both carbon and nitrogen atoms as they are processed through cellular metabolism, providing a more comprehensive understanding of the cell's metabolic state. nih.govbiorxiv.org This dual-isotope approach extends the scope of traditional ¹³C-MFA, which primarily focuses on central carbon metabolism, to include nitrogen-carrying pathways in amino acid and nucleotide metabolism. nih.govescholarship.org
A key advantage of using dual-labeled substrates like ¹³C,¹⁵N-glycine is the ability to jointly resolve and quantify both carbon and nitrogen metabolic fluxes within a single set of experiments. nih.govembopress.orgembopress.org By tracking the interconversions of both C and N atoms throughout the metabolic network, researchers can construct detailed flux maps for pathways that are inaccessible to ¹³C-only MFA, such as amino acid and nucleotide biosynthesis. nih.govbiorxiv.org
Recent studies have employed a Bayesian model averaging (BMA) framework for ¹³C¹⁵N-MFA, which provides a statistically rigorous platform to simultaneously infer carbon and nitrogen metabolism. nih.govnih.gov This approach was successfully used to generate the first comprehensive carbon-nitrogen flux map for Mycobacterium bovis BCG, a model for the tuberculosis pathogen. The study established glutamate (B1630785) as the central hub for nitrogen metabolism in the organism, receiving nitrogen and donating it for the synthesis of other amino acids. nih.govembopress.org This simultaneous quantification is critical for understanding how cells coordinate the metabolism of these two fundamental elements for growth and maintenance. nih.govbiorxiv.org
| Methodological Advance | Information Gained | Example Research Finding |
|---|---|---|
| Simultaneous administration of ¹³C and ¹⁵N isotopic tracers. nih.govbiorxiv.org | Tracks both carbon and nitrogen atom rearrangements throughout the entire metabolic network. nih.gov | Generated the first quantitative nitrogen flux distributions for amino acid and nucleotide biosynthesis in mycobacteria. nih.gov |
| Bayesian Model Averaging (BMA) based ¹³C¹⁵N-MFA. nih.govnih.gov | Provides rigorous statistical inference of both net and exchange fluxes for carbon and nitrogen pathways. nih.gov | Identified and established glutamate as the central node for nitrogen assimilation and donation in M. bovis BCG. nih.govembopress.org |
| Analysis of multivariate mass isotopomer distributions (MMIDs). escholarship.org | Extends the scope of flux analysis beyond central carbon metabolism to nitrogen-carrying reactions. escholarship.org | ¹⁵N isotopes provided direct evidence for nitrogen-carrying reactions in amino acid and nucleotide metabolism in human cells. escholarship.org |
Using the BMA-based ¹³C¹⁵N-MFA approach, researchers have been able to rigorously infer reaction bidirectionality. nih.govbiorxiv.org A notable finding from the study on M. bovis BCG was the definitive resolution of the directionality of the glycine hydroxymethyltransferase (glyA) reaction. This enzyme catalyzes the interconversion of serine and glycine. The analysis determined with 100% probability that this reaction was bidirectional, a level of certainty that is difficult to achieve with single-isotope labeling experiments. nih.govbiorxiv.org This ability to resolve reversibility is crucial for accurately modeling cellular metabolic flexibility and adaptation to changing environmental conditions. nih.gov
| Challenge in MFA | ¹³C/¹⁵N Co-labeling Solution | Specific Research Outcome |
|---|---|---|
| Distinguishing between unidirectional and bidirectional (reversible) reactions. | Provides additional isotopic constraints to differentiate net flux from exchange flux. nih.gov | Allows for statistically rigorous inference of reaction directionality and bidirectionality. nih.govbiorxiv.org |
| Accurately modeling metabolic flexibility and adaptation. | The ability to quantify the reversibility of transaminase reactions reveals how cells can rapidly adapt to nitrogen availability. nih.gov | In M. bovis BCG, the glycine hydroxymethyltransferase reaction was determined to be bidirectional with 100 ± 0% probability. nih.govbiorxiv.org |
| Elucidating the operational modes of key metabolic nodes. | Helps resolve notoriously elusive nodes, such as the anaplerotic reactions that replenish TCA cycle intermediates. nih.govembopress.org | Resolved the uni/bidirectionalities of glycine, serine, isoleucine, and leucine (B10760876) biosynthesis pathways in mycobacteria. nih.gov |
Glycine is a central metabolite that serves as a precursor for numerous essential biomolecules, including other amino acids (like serine), purine (B94841) nucleotides, and one-carbon units for various methylation reactions. mdpi.comescholarship.org Using specifically labeled Fmoc-Gly-OH-2-¹³C,¹⁵N allows researchers to trace the fate of both the carbon backbone and the amino nitrogen of glycine as it is incorporated into these downstream products.
Studies using [2-¹³C]glycine have shown that the C-2 carbon is transferred to tetrahydrofolate (THF) via the mitochondrial Glycine Cleavage System (GCS), forming methylene-THF. escholarship.org This one-carbon unit is crucial for the de novo synthesis of purines (contributing to the C-2 and C-8 positions) and thymidylate (dTMP). escholarship.org By simultaneously tracing the ¹⁵N isotope, ¹³C¹⁵N-MFA can track how the nitrogen from glycine is utilized in transamination reactions and incorporated into the nitrogenous bases of nucleotides. escholarship.org This dual-tracer approach has been instrumental in demonstrating how the GCS-derived one-carbon units contribute to nucleotide and amino acid homeostasis in different tissues and cell types. escholarship.org Furthermore, tracing experiments can reveal the shunting of metabolic flux through different pathways, such as the pentose (B10789219) phosphate (B84403) pathway for ribose synthesis, under various genetic or environmental conditions. nih.gov
| Metabolic Precursor | Biosynthetic Pathway Traced | Key Research Insight |
|---|---|---|
| Glycine (from Glycine-2-¹³C,¹⁵N) | Serine Biosynthesis | The interconversion between glycine and serine via glycine hydroxymethyltransferase is a highly active and reversible flux. nih.gov |
| Glycine C-2 Atom | One-Carbon Metabolism via Glycine Cleavage System (GCS) | The C-2 of glycine is a primary source for mitochondrial-derived one-carbon units (formate) used in cytosolic synthesis of nucleotides and other amino acids. escholarship.org |
| Glycine C-2 and N atoms | De Novo Purine Nucleotide Synthesis | The entire glycine molecule is incorporated into the purine ring; ¹³C/¹⁵N tracing can quantify the flux through this pathway. escholarship.orgnih.gov |
| Glycine-derived One-Carbon Units | Thymidylate (dTMP) Synthesis | The GCS-derived methylene-THF is a key contributor to the synthesis of dTMP, a crucial component of DNA. escholarship.org |
Comparative Analysis and Broader Academic Implications
Comparative Studies with Unlabeled and Differentially Labeled Amino Acids.portlandpress.comgenscript.com
The comparison between peptides synthesized with Fmoc-Gly-OH-2-13C,15N and their unlabeled or differentially labeled counterparts is fundamental to its application. These comparative studies allow researchers to isolate and identify specific signals in complex biological samples.
The decision to use a specifically labeled amino acid like this compound is a strategic one, driven by the specific research question. portlandpress.comnih.gov Researchers can choose from a variety of labeling patterns, including uniform labeling (where all carbons and/or nitrogens are replaced with their heavy isotopes) or residue-specific labeling, as is the case with this compound. portlandpress.comnih.gov
Selective labeling simplifies complex spectra, which is particularly important in NMR studies of large proteins where signal overlap can be a major issue. portlandpress.comgenscript.com By incorporating a labeled glycine (B1666218) at a specific position, scientists can focus on the signals from that particular residue, effectively "turning on" its visibility while the rest of the protein remains in the background. portlandpress.com This approach is crucial for studying the structure, dynamics, and interactions of specific regions within a protein. portlandpress.comnih.gov
The choice of labeling pattern also depends on the analytical technique being used. For instance, in mass spectrometry-based proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common method for quantitative analysis, comparing the relative abundance of proteins between different samples. acs.orgacs.orgoup.com
The presence of ¹³C and ¹⁵N isotopes has a direct and predictable effect on spectroscopic data. In NMR spectroscopy, these spin-½ nuclei are "NMR-visible" and provide enhanced sensitivity and resolution. portlandpress.com The substitution of an atom with a heavier isotope leads to a downshift in the vibrational frequency, which can be observed in infrared (IR) and Raman spectroscopy. libretexts.org This isotopic shift is a key principle that allows for the identification and assignment of specific vibrational modes within a molecule. libretexts.orgresearchgate.net
In two-dimensional IR spectroscopy, isotopic labeling helps to differentiate signals from the labeled residue against the background of the rest of the molecule and the solvent. pnas.org This is because the technique enhances the signals of strong absorbers, like the isotopically labeled carbonyl group, over weaker ones. pnas.org This allows for residue-specific kinetic information to be obtained during processes like protein folding or aggregation. pnas.org
The following table provides a simplified overview of the impact of isotopic labeling on different spectroscopic techniques:
| Spectroscopic Technique | Impact of Isotopic Labeling | Information Gained |
| NMR Spectroscopy | Shifts in resonance frequencies of ¹³C and ¹⁵N nuclei. | Detailed structural and dynamic information at specific sites. genscript.comjpt.com |
| Mass Spectrometry | Increase in molecular weight. | Precise quantification of peptides and proteins. wikipedia.org |
| Infrared/Raman Spectroscopy | Shift in vibrational frequencies. | Identification of specific bonds and their environment. libretexts.orgresearchgate.net |
Contributions to Biomolecular Engineering and Rational Peptide Design.sigmaaldrich.com
The insights gained from studies using this compound and other isotopically labeled amino acids are instrumental in the fields of biomolecular engineering and rational peptide design. By providing detailed structural and dynamic information, these compounds help researchers understand how proteins function on a molecular level. sigmaaldrich.com
This knowledge can be used to:
Design novel peptides and proteins with specific functions: Understanding the structure-function relationship allows for the rational design of new biomolecules with desired properties.
Investigate protein-ligand interactions: Labeled peptides can be used to identify binding sites and study the dynamics of interaction with other molecules, which is crucial for drug discovery.
Study protein folding and misfolding: Isotopic labeling allows for the tracking of specific residues during the folding process, providing insights into the mechanisms of protein aggregation, which is associated with various diseases. pnas.org
Future Research Directions and Methodological Innovations
Development of Novel and More Efficient Synthetic Routes for Isotope-Labeled Fmoc-Gly-OH
The synthesis of Fmoc-Gly-OH-2-13C,15N traditionally involves the protection of the pre-labeled glycine (B1666218) amino acid with a 9-fluorenylmethoxycarbonyl (Fmoc) group. While effective, the efficiency and cost of this process are continually being addressed through innovative synthetic strategies. Future research is focused on optimizing yield, purity, and scalability while minimizing cost.
Key areas of development include:
Chemoenzymatic Synthesis: This approach combines the specificity of enzymes with the versatility of chemical synthesis. Enzymes can be used to catalyze the formation of the labeled glycine precursor with high stereospecificity, which is then chemically protected with the Fmoc group. This hybrid method can lead to higher yields and purity compared to purely chemical routes.
Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS): Microwave technology can significantly accelerate the coupling and deprotection steps in SPPS. biorxiv.org Applying this to the synthesis of peptides using this compound can drastically reduce the time required for producing labeled peptides for research. biorxiv.org
Improved Purification Techniques: Traditional purification methods like recrystallization and column chromatography can be time-consuming and may lead to product loss. The development of more advanced purification strategies, such as preparative High-Performance Liquid Chromatography (HPLC) with optimized solvent gradients, is crucial for achieving the high isotopic and chemical purity (>98%) required for sensitive analytical applications. acs.org
Flow Chemistry: Continuous flow synthesis offers a promising alternative to batch processing. In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for better control over reaction parameters, improved safety, and easier scalability. This could lead to a more efficient and cost-effective production of this compound.
The table below compares traditional and emerging synthetic approaches for labeled Fmoc-amino acids.
| Parameter | Traditional Chemical Synthesis | Microwave-Assisted SPPS | Chemoenzymatic Synthesis |
| Reaction Time | Several hours to days | Minutes to hours | Varies, can be faster for specific steps |
| Yield | Moderate to high | High | Often very high |
| Purity | Good, requires extensive purification | High, may require less purification | Excellent, high stereospecificity |
| Scalability | Can be challenging | Good | Can be limited by enzyme availability/cost |
| Cost | High, due to long reaction times and purification | Potentially lower due to time savings | Can be high due to enzyme cost |
Integration with Emerging Spectroscopic and Analytical Technologies
The primary value of this compound lies in its utility as a tracer in advanced analytical techniques. chempep.com The specific labeling pattern allows for unambiguous signal detection in complex biological samples.
Future integration with emerging technologies includes:
Advanced Mass Spectrometry (MS): While already a staple in proteomics, the use of labeled standards like those derived from this compound is becoming central to next-generation MS techniques. In Quantitative Proteomics , methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize labeled amino acids to precisely quantify changes in protein abundance between different cell states. wikipedia.orgresearchgate.net The "spike-in" SILAC approach, where a labeled proteome is added as an internal standard, further expands the applicability to tissues and organisms. nih.gov High-resolution mass spectrometry can be used to confirm the precise incorporation and location of the heavy isotope labels within peptides. nih.gov
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: For studying the structure of non-crystalline and insoluble proteins, such as those forming amyloid fibrils or membrane proteins, ssNMR is a powerful tool. Incorporating peptides synthesized with this compound allows for specific structural constraints to be measured. nih.gov The known distances between the 13C and 15N labels can be used to calibrate and refine ssNMR experiments, providing high-resolution structural information on self-assembled peptides and complex protein aggregates. nih.govmeihonglab.com
Advanced NMR Techniques for Dynamic Systems: The study of Intrinsically Disordered Proteins (IDPs) , which lack a stable three-dimensional structure, relies heavily on NMR. nih.gov The reduced signal dispersion in IDPs presents a significant challenge. nih.gov Segmental isotope labeling, where only specific regions of a protein are labeled using precursors like this compound, can simplify crowded spectra. nih.gov Furthermore, novel NMR methods that directly detect 13C are being developed to better characterize the conformational ensembles of IDPs. nih.gov
The following table outlines the application of this compound in various advanced analytical contexts.
| Technology | Application Area | Role of this compound | Research Finding |
| High-Resolution Mass Spectrometry | Quantitative Proteomics (SILAC) | Provides an internal standard for accurate protein quantification. nih.gov | Enables precise measurement of protein expression changes in response to stimuli. researchgate.net |
| Solid-State NMR (ssNMR) | Structural Biology of Aggregates | Serves as a specific probe to measure inter- and intra-molecular distances. nih.gov | Elucidates the molecular architecture of amyloid fibrils and other peptide assemblies. nih.gov |
| Multi-dimensional NMR | Intrinsically Disordered Proteins | Allows for segmental labeling to reduce spectral complexity and assign resonances. nih.gov | Characterizes the transient structures and dynamic behavior of disordered regions in proteins. nih.gov |
Expansion of Applications into Underexplored Biological Systems and Biochemical Pathways
The ability to track the fate of specific atoms makes this compound an ideal tool for exploring complex and less understood biological processes.
Future applications are expanding into several key areas:
Metabolic Flux Analysis (MFA): This powerful technique quantifies the rates of metabolic reactions within a biological system. creative-proteomics.com By supplying cells or tissues with substrates labeled with 13C and 15N, researchers can trace how these isotopes are incorporated into various metabolites. nih.govyoutube.com Using labeled glycine can help elucidate the nitrogen and carbon flux in pathways involving amino acid and nucleotide biosynthesis. nih.gov This has been applied to study the metabolism of pathogens like Mycobacterium bovis and to map the metabolic networks in intact human liver tissue ex vivo. nih.govnih.gov
Studying Post-Translational Modifications (PTMs): PTMs like glycosylation, methylation, and acetylation are crucial for protein function but can be challenging to study. creative-proteomics.com Isotope labeling can help identify and quantify these modifications. nih.gov For instance, peptides synthesized with this compound can be used as substrates in enzymatic assays to study the kinetics of modifying enzymes. Changes in the mass or NMR signal of the labeled peptide upon modification provide a direct readout of the enzyme's activity. This is particularly relevant for studying glycoproteins, which are essential for many biological processes. nih.gov
Investigation of Metalloproteins: Many enzymes and structural proteins require metal ions for their function. Understanding how these proteins coordinate with their metal cofactors is a significant area of research. Isotope labeling, in conjunction with techniques like NMR, can probe the environment around the metal-binding site. While glycine itself is not a primary metal ligand in all cases, its incorporation can provide structural context and report on conformational changes that occur upon metal binding.
Q & A
Basic Research Questions
How can Fmoc-Gly-OH-2-13C,15N be synthesized with high isotopic purity for peptide synthesis?
Methodological Answer:
Synthesis typically involves coupling stable isotope-enriched glycine (e.g., 2-13C,15N-glycine) with the Fmoc protecting group under optimized reaction conditions. Key steps include:
- Chemical-Enzymatic Hybrid Methods : Enzymatic incorporation of isotopes (e.g., using transaminases or amidases) followed by Fmoc protection via carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity .
- Reaction Optimization : Control pH (6.5–7.5), temperature (0–4°C for activation), and stoichiometric ratios (1:1.2 for glycine:Fmoc-Cl) to minimize side reactions and maximize yield .
- Isotopic Purity Validation : Use suppliers with ≥98 atom % 13C and 15N certification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
